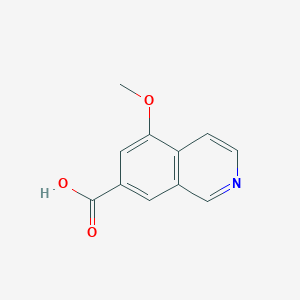

5-Methoxyisoquinoline-7-carboxylic acid

Description

BenchChem offers high-quality 5-Methoxyisoquinoline-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxyisoquinoline-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxyisoquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-5-7(11(13)14)4-8-6-12-3-2-9(8)10/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCFDRGYZCVHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 5-Methoxyisoquinoline-7-carboxylic Acid: Structural Analogs, Derivatives, and Applications

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are derived biosynthetically from amino acids like tyrosine and phenylalanine and exhibit remarkable structural diversity.[2] Their proven therapeutic applications range from vasodilators like papaverine to antihypertensive agents and anesthetics.[3]

This guide focuses on a specific, synthetically valuable member of this family: 5-Methoxyisoquinoline-7-carboxylic acid . The strategic placement of the electron-donating methoxy group at the C5 position and the versatile carboxylic acid group at the C7 position makes this molecule a highly attractive starting point for the development of novel therapeutics. The carboxylic acid moiety, in particular, is a critical pharmacophore that often governs target binding affinity through electrostatic and hydrogen-bonding interactions.[4] Structure-activity relationship (SAR) studies frequently show that quinoline and isoquinoline derivatives containing a carboxylic acid exhibit superior binding properties compared to their ester or amide counterparts.[4]

This document, intended for researchers and drug development professionals, will provide a comprehensive overview of the structural analogs and derivatives of 5-methoxyisoquinoline-7-carboxylic acid, delving into synthesis strategies, biological activities, and key SAR insights.

Part 1: A Landscape of Structural Analogs and Derivatives

The core structure of 5-methoxyisoquinoline-7-carboxylic acid can be systematically modified to explore chemical space and optimize pharmacological properties. These modifications can be broadly categorized into structural analogs, where the core scaffold or substituent positions are altered, and derivatives, where functional groups are appended to the parent molecule.

Structural Analogs: Modifying the Core

-

Positional Isomers: Shifting the methoxy and carboxylic acid groups around the isoquinoline ring generates a library of isomers with potentially distinct biological profiles. For example, 6,7-dimethoxyisoquinoline-1-carboxylic acid is another well-characterized analog.[5]

-

Scaffold Variations:

-

Quinolines: This isomeric scaffold, where the nitrogen is in position 1, is also a rich source of bioactive molecules. Quinoline-4-carboxylic acid and its derivatives have demonstrated significant anti-inflammatory and antiproliferative activities.[4][6]

-

Tetrahydroisoquinolines (THIQs): Saturation of the isoquinoline ring to form the THIQ core dramatically alters the molecule's three-dimensional geometry and reactivity.[4] THIQs are prevalent in nature and serve as the foundation for many therapeutics.[2][7]

-

-

Functional Group Analogs: Replacing the C7-carboxylic acid with bioisosteres like tetrazoles or converting it to esters and amides can modulate pharmacokinetic properties and target interactions.[4] Comparative studies often reveal that while the carboxylic acid is optimal for binding affinity, its ester form can sometimes lead to higher activity in cell-based assays, potentially due to improved cell permeability.[4][8]

Derivatives: Expanding Functional Diversity

-

Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for chemical modification. Standard reactions include:

-

Esterification: Converting the acid to an ester can improve membrane permeability.

-

Amidation: Forming amides with various amines introduces a wide range of chemical diversity and can establish new hydrogen bond interactions with biological targets.[4]

-

-

Aromatic Ring Substitution: The isoquinoline core is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can fine-tune the electronic properties and steric profile of the molecule.[4]

-

Multi-Component Reaction Strategies: Advanced synthetic methods like the Ugi four-component reaction (Ugi-4CR) can be employed to rapidly generate libraries of highly substituted isoquinoline derivatives, introducing diversity at multiple positions in a single step.[4]

Part 2: Synthesis Methodologies: Building the Core and Its Variants

The construction of the isoquinoline and tetrahydroisoquinoline frameworks is a well-established field of organic chemistry, with several named reactions providing reliable access to these scaffolds. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Key Synthetic Pathways

-

Pomeranz–Fritsch–Bobbitt Cyclization: This classical method is a cornerstone for the synthesis of the tetrahydroisoquinoline core. It involves the acid-catalyzed cyclization of an aminoacetal derived from a substituted phenethylamine. This pathway is particularly valuable for producing chiral THIQ derivatives.[7]

-

Petasis Reaction: This versatile, three-component reaction combines an amine, a boronic acid, and a glyoxylic acid to form substituted amino acids. It is frequently used in tandem with the Pomeranz–Fritsch cyclization to synthesize complex tetracyclic tetrahydroisoquinoline derivatives.[9] The Petasis reaction provides a straightforward method to install the carboxylic acid moiety and other desired substituents.[7][9]

-

Pfitzinger Reaction: This reaction provides a direct route to quinoline-4-carboxylic acids by condensing an isatin derivative with a carbonyl compound. This methodology can be adapted to synthesize isoquinoline analogs through strategic selection of starting materials and subsequent chemical transformations.[4]

Experimental Workflow: A Generalized Synthesis Protocol

The following diagram and protocol outline a common and effective workflow for synthesizing complex tetrahydroisoquinoline carboxylic acids, combining the Petasis and Pomeranz–Fritsch reactions.[7][9]

Caption: Workflow combining Petasis and Pomeranz–Fritsch reactions.

Detailed Protocol: Synthesis of a Dihydromethanodibenzo[c,f]azocine-5-carboxylic Acid Derivative [9]

-

Step 1: Petasis Reaction (Formation of Amino Acid Intermediate)

-

To a solution of the appropriate N-substituted aminoacetaldehyde acetal (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add the desired arylboronic acid (1.1 eq) and glyoxylic acid hydrate (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure. The resulting crude N-substituted arylglycine derivative can often be used in the next step without further purification, or purified by column chromatography if necessary.

-

-

Step 2: Pomeranz–Fritsch Double Cyclization

-

Dissolve the crude amino acid intermediate from Step 1 in an acidic medium. A common choice is 20% aqueous HCl.[9] For less activated aromatic rings, a stronger acid like 70% HClO₄ may be required.[9]

-

Stir the solution at room temperature for 12-24 hours.

-

Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution) to a pH of ~7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

-

Purify the product by recrystallization or column chromatography to obtain the desired tetracyclic tetrahydroisoquinoline carboxylic acid.

-

Part 3: Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the isoquinoline and quinoline carboxylic acid scaffolds have been investigated for a wide array of therapeutic applications. Understanding the relationship between chemical structure and biological activity is paramount for designing more potent and selective drug candidates.

Spectrum of Biological Activities

The inherent versatility of the isoquinoline scaffold has led to the discovery of compounds with diverse pharmacological profiles.

| Biological Activity | Scaffold Type | Key Findings | Reference(s) |

| Anticancer | Isoquinolinequinones, Quinolines | Showed broad cytotoxic activities, particularly against breast cancer cell lines (MDA-MB-231).[10] Certain quinoline carboxylic acids display remarkable growth inhibition against various cancer cell lines.[6] | [6][10] |

| Antiviral | Isoquinoline Alkaloids | Natural isoquinoline alkaloids like berberine have demonstrated activity against a range of viruses, including HIV and HSV.[1] | [1] |

| Antiparasitic | Quinolines, Isoquinolines | Quinoline-4-carboxylic acids have shown significant antileishmanial activity.[4] Isoquinoline alkaloids are also explored for antimalarial properties.[2] | [2][4] |

| Anti-inflammatory | Quinoline Carboxylic Acids | Exerted appreciable anti-inflammatory effects in macrophage models, comparable to the NSAID indomethacin.[6] | [6] |

| Enzyme Inhibition | Quinoxaline Carboxylates | Derivatives can act as inhibitors of essential parasitic enzymes like thioredoxin reductase.[11] | [11] |

| MDR Reversal | Tetrahydroisoquinolines | Certain 6,7-dimethoxy-THIQ derivatives act as P-glycoprotein (P-gp) modulators, reversing multidrug resistance in cancer cells.[12] | [12] |

Key SAR Insights: The Role of Key Functional Groups

The causality behind the observed biological activities can often be traced to specific structural features.

Caption: Key structure-activity relationships for the isoquinoline scaffold.

-

The Primacy of the Carboxylic Acid: The carboxylate anion, present at physiological pH, is a powerful hydrogen bond acceptor and can form strong salt bridges with positively charged amino acid residues (e.g., Lys, Arg) in a target's binding pocket.[4] This interaction is often the primary anchor for the ligand-protein complex, making the C7-COOH group essential for high-affinity binding.[4]

-

Electronic Effects of Substituents: The methoxy group at C5 is electron-donating, which influences the electron density of the aromatic system. This can affect the molecule's reactivity in metabolic pathways and its ability to participate in π-π stacking interactions with aromatic residues in the binding site.[4]

-

Lipophilicity and Permeability: Converting the polar carboxylic acid to a more lipophilic ester or amide derivative can have a profound impact on the compound's ability to cross cell membranes. This is a classic trade-off in drug design: optimizing for target binding (favoring the acid) versus optimizing for cellular uptake (often favoring the ester).[8]

Biological Assay Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[8]

This assay quantifies a compound's ability to inhibit the enzyme DHODH, a target in cancer and autoimmune disease therapy.

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human DHODH (hDHODH) in an appropriate assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol).

-

Prepare stock solutions of the substrates: dihydroorotate and decylubiquinone.

-

Prepare a stock solution of the cofactor, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor and changes color upon reduction.

-

Prepare serial dilutions of the test compounds (e.g., 5-methoxyisoquinoline-7-carboxylic acid derivatives) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 1 µL of the test compound dilution (or DMSO for control wells).

-

Add 20 µL of hDHODH enzyme solution and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 20 µL of a substrate mix containing dihydroorotate, decylubiquinone, and DCIP.

-

Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a plate reader. The rate of DCIP reduction is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the test compound.

-

Normalize the velocities to the DMSO control (representing 100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).

-

Conclusion and Future Directions

5-Methoxyisoquinoline-7-carboxylic acid and its analogs represent a fertile ground for the discovery of new chemical entities with significant therapeutic potential. The core scaffold is synthetically accessible through robust and versatile chemical reactions, allowing for extensive exploration of structure-activity relationships. The C7-carboxylic acid is a key determinant of biological activity, though its modification to esters or amides provides a critical strategy for modulating pharmacokinetic profiles.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Utilizing modern synthetic techniques like multi-component reactions and diversity-oriented synthesis to create novel libraries of derivatives.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most active compounds.

-

Pharmacokinetic Optimization: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve their drug-like characteristics for in vivo studies.

-

Exploration of New Therapeutic Areas: Screening promising analogs against a wider range of biological targets to uncover new and unexpected therapeutic applications.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full potential of the isoquinoline carboxylic acid scaffold in the ongoing quest for safer and more effective medicines.

References

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). MDPI. [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). PMC. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Unbound Medicine. [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC - NIH. [Link]

-

Synthesis and SAR of a series of mGlu7 NAMs based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core. (n.d.). PMC - PubMed Central. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. [Link]

-

Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021, October 7). Beilstein Journals. [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025, December 6). ResearchGate. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines. [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). ijstr.org. [Link]

-

Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. (n.d.). PubMed. [Link]

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. (2017, August 22). PubMed. [Link]

-

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4. (n.d.). PubChem. [Link]

-

Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. (2023, November 28). PMC. [Link]

-

6,7-Dimethoxyisoquinoline-1-carboxylic acid | C12H11NO4. (n.d.). PubChem. [Link]

Sources

- 1. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One moment, please... [ijstr.org]

- 4. Buy 4-Methoxycarbonylisoquinoline-7-carboxylic acid | 2344678-55-1 [smolecule.com]

- 5. 6,7-Dimethoxyisoquinoline-1-carboxylic acid | C12H11NO4 | CID 12705997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]

- 10. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 5-Methoxyisoquinoline-7-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and materials science, the precise characterization of novel molecular entities is paramount. 5-Methoxyisoquinoline-7-carboxylic acid, a substituted isoquinoline, represents a scaffold of significant interest due to the prevalence of the isoquinoline core in a vast array of biologically active natural products and synthetic drugs. Its structural confirmation is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and understanding structure-activity relationships (SAR).

This guide provides a comprehensive technical overview of the core analytical techniques used to characterize 5-Methoxyisoquinoline-7-carboxylic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple recitation of data, delving into the causality behind the spectral features and the logic underpinning the experimental protocols. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality spectral data for this class of compounds.

Molecular Structure and Numbering Scheme

To ensure clarity throughout this guide, the following IUPAC numbering scheme for the 5-Methoxyisoquinoline-7-carboxylic acid scaffold will be used.

Caption: Structure of 5-Methoxyisoquinoline-7-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Methoxyisoquinoline-7-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: The proton NMR spectrum is predicted to show distinct signals for each of the five aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are governed by the electron-donating methoxy group, the electron-withdrawing carboxylic acid and nitrogen atom, and anisotropic effects from the aromatic rings. The acidic proton of the carboxyl group is often broad and may exchange with trace water in the solvent, affecting its appearance.[1][2]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~9.3 | s | - |

| H-3 | ~8.5 | d | ~6.0 |

| H-4 | ~7.8 | d | ~6.0 |

| H-6 | ~7.4 | d | ~2.0 |

| H-8 | ~8.2 | d | ~2.0 |

| -OCH₃ | ~4.0 | s | - |

| -COOH | ~13.0 | br s | - |

Interpretation:

-

H-1: This proton is adjacent to the electronegative nitrogen and is significantly deshielded, appearing far downfield as a singlet.

-

H-3 & H-4: These protons form a coupled system. H-3 is deshielded by the adjacent nitrogen.

-

H-6 & H-8: These protons are on the benzene ring portion. They are meta-coupled to each other, resulting in doublets with a small coupling constant (~2 Hz). H-8 is deshielded by the anisotropic effect of the nearby carboxylic acid group.

-

-OCH₃: The methoxy protons appear as a sharp singlet, as expected, in a region typical for methoxy groups on an aromatic ring.[3][4]

-

-COOH: The carboxylic acid proton signal is typically very broad and appears far downfield due to strong hydrogen bonding and its acidic nature.[1][2] Its integration should correspond to one proton.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5 mg of 5-Methoxyisoquinoline-7-carboxylic acid and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the polar carboxylic acid and its acidic proton is readily observable.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the correct frequency for ¹H and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the isoquinoline core, plus signals for the methoxy and carboxyl carbons. The chemical shifts are highly diagnostic. The carboxyl carbon is the most deshielded, appearing around 165-175 ppm.[1][5] Carbons bonded to heteroatoms (C-5, C-8a) and the methoxy carbon also have characteristic shifts.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~152 |

| C-3 | ~145 |

| C-4 | ~118 |

| C-4a | ~128 |

| C-5 | ~158 |

| C-6 | ~110 |

| C-7 | ~135 |

| C-8 | ~125 |

| C-8a | ~130 |

| -OCH₃ | ~56 |

| -COOH | ~168 |

Interpretation:

-

-COOH: The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum.[1][6]

-

C-5: This carbon is attached to the electron-donating methoxy group and is significantly deshielded, appearing as one of the most downfield aromatic signals.

-

C-1 & C-3: These carbons are adjacent to the nitrogen and are deshielded.

-

Quaternary Carbons (C-4a, C-5, C-7, C-8a): These carbons typically have lower intensities in a standard ¹³C spectrum compared to protonated carbons. Their assignment would be confirmed using 2D NMR techniques like HMBC.

-

-OCH₃: The methoxy carbon appears in the typical aliphatic region around 56 ppm.

Visualization: 2D NMR Workflow for Structural Confirmation

To unambiguously assign the carbon signals and confirm connectivity, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. This experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds.

Caption: Key HMBC correlations for structural verification.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. For 5-Methoxyisoquinoline-7-carboxylic acid, the spectrum will be dominated by features of the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state. This dimerization has a profound and characteristic effect on the hydroxyl and carbonyl stretching vibrations.[7][8]

Characteristic IR Absorption Bands (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H stretch (from H-bonded -COOH) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Medium-Weak | Aliphatic C-H stretch (from -OCH₃) |

| 1710 - 1690 | Strong, Sharp | C=O stretch (from H-bonded -COOH dimer) |

| 1620, 1580, 1480 | Medium-Strong | Aromatic C=C ring stretching |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1300 - 1200 | Medium | C-O stretch (coupled with O-H bend) |

Interpretation:

-

O-H Stretch: The most telling feature is the extremely broad absorption band spanning from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[9][10] This broadness obscures the aromatic C-H stretches.

-

C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl group. Its position is indicative of a carboxylic acid involved in hydrogen bonding.[9][11]

-

Aromatic & Ether Stretches: The various C=C and C-O stretches confirm the presence of the aromatic rings and the methoxy ether linkage.

Experimental Protocol: Solid-State IR (ATR)

-

Sample Preparation: Place a small, powdered amount (~1-2 mg) of the crystalline sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the crystal clean and uncovered, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure firm contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, and it will primarily yield the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion, providing structural clues that confirm the connectivity. The fragmentation of related quinoline carboxylic acids often proceeds through the loss of small, stable neutral molecules like water, carbon monoxide, and carbon dioxide.[12][13]

Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion Formula | Description |

|---|---|---|

| 204.0655 | [C₁₁H₁₀NO₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 186.0550 | [C₁₁H₈NO₂]⁺ | [M+H - H₂O]⁺ |

| 158.0600 | [C₁₀H₈NO]⁺ | [M+H - H₂O - CO]⁺ |

| 144.0444 | [C₉H₆NO]⁺ | [M+H - COOH - H]⁺ |

Interpretation:

-

Molecular Ion: The primary goal is to observe the protonated molecule at the calculated exact mass (204.0655 for [C₁₁H₁₀NO₃]⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing a high degree of confidence in the molecular formula.

-

Fragmentation: The fragmentation pattern provides a structural fingerprint. The initial loss of water from the carboxylic acid is a common pathway. Subsequent or alternative loss of the entire carboxyl group (45 Da) is also highly diagnostic.[12]

Visualization: Predicted ESI-MS/MS Fragmentation Pathway

Caption: Primary fragmentation routes for [M+H]⁺ of the target molecule.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is critical for promoting protonation in positive ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

MS Acquisition (Full Scan): Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the [M+H]⁺ ion. Optimize source parameters (e.g., capillary voltage, source temperature) to maximize its signal.

-

MS/MS Acquisition: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 204.1) as the precursor, and apply collision energy (CID) to induce fragmentation. Record the resulting fragment ion spectrum.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of 5-Methoxyisoquinoline-7-carboxylic acid. ¹H and ¹³C NMR define the precise C-H framework and atom connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the hydrogen-bonded carboxylic acid dimer. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, while MS/MS fragmentation patterns provide corroborating structural evidence. Together, these techniques form a self-validating system, ensuring the identity, purity, and structural integrity of this important chemical entity.

References

- Wiley-VCH. (2005). Supporting Information for "One-pot Synthesis of cis-Isoquinolonic Acids Derivatives...".

-

University of Colorado Boulder. Typical Proton and C-13 NMR Chemical Shift Values. Available at: [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Image from a publication, context available on ResearchGate]. Available at: [Link]

-

Walczak, M. A., & Wzorek, Z. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

American Elements. (n.d.). Isoquinolines Product Catalog. Available at: [Link]

-

Filo. (n.d.). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Available at: [Link]

-

Džambaski, Z., et al. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-

Li, Y., et al. (2017). Rapid Characterization and Identification of Chemical Constituents in Gentiana radix before and after Wine-Processed by UHPLC-LTQ-Orbitrap MSn. Molecules. Available at: [Link]

-

ResearchGate. (2017). Infrared spectra and structure of molecular complexes of aromatic acids. [PDF of publication]. Available at: [Link]

-

Demianova, O. S., et al. (n.d.). Mass spectrometry study of ascorbyl palmitate as an agent for nanosomes formation. [PDF document, specific journal not immediately clear]. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Available at: [Link]

-

Michalska, D., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Available at: [Link]

-

Stanek, D., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Sum, F.-W., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. Available at: [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

-

da Silva, T. M. S., et al. (2024). Chemical Profile, Antioxidant and Cytotoxic Potential of Dipteryx lacunifera Ducke. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Liu, M., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

-

Wang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Al-Amiery, A. A., et al. (2014). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications. Available at: [Link]

Sources

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 3. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]

- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

- 5. compoundchem.com [compoundchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. echemi.com [echemi.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. chempap.org [chempap.org]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: In Silico Modeling of 5-Methoxyisoquinoline-7-carboxylic Acid Interactions

Subtitle: A Structural Biology & Computational Chemistry Framework for Kinase Inhibitor Profiling

Executive Summary

This technical guide provides a rigorous in silico framework for modeling 5-Methoxyisoquinoline-7-carboxylic acid (CAS: 2090538-66-2). While this specific chemical entity acts as a versatile building block, its isoquinoline core shares significant structural homology with Class I Rho-associated coiled-coil kinase (ROCK) inhibitors (e.g., Fasudil) and Poly(ADP-ribose) polymerase (PARP) inhibitors.

For the purpose of this guide, we will model this compound as a putative ATP-competitive inhibitor of ROCK-1 , a critical target in cardiovascular and fibrotic disease. This document details the end-to-end workflow: from quantum mechanical ligand preparation to molecular dynamics (MD) validation, ensuring high-confidence predictive data for downstream experimental verification.

Molecular Characterization & Chemical Space

Before initiating docking protocols, the physicochemical profile of the ligand must be established to ensure simulation accuracy.

Physicochemical Profile (Predicted)

The presence of the carboxylic acid at position 7 and the methoxy group at position 5 introduces specific electronic constraints.

| Property | Value (Predicted) | Significance in Modeling |

| Molecular Weight | ~203.19 g/mol | Fragment-like; high ligand efficiency potential. |

| pKa (Acid) | ~3.8 - 4.2 | Critical: At physiological pH (7.4), the 7-COOH will be deprotonated ( |

| pKa (Isoquinoline N) | ~5.4 | Likely uncharged at pH 7.4, unlike Fasudil (homopiperazine ring). |

| LogP | ~1.8 | Moderate lipophilicity; good membrane permeability potential. |

| TPSA | ~60 Ų | Well within the "Rule of 3" for fragment-based design. |

Application Scientist Note: Many junior modelers fail here by docking the neutral carboxylic acid. You must model the anionic state (

Computational Workflow Architecture

The following diagram outlines the logical flow of the in silico campaign, ensuring data integrity at every hand-off point.

Figure 1: End-to-end computational workflow for small molecule kinase inhibitor modeling.

Protocol 1: Target Selection & Preparation

Rationale for ROCK-1 Target

The isoquinoline scaffold is a "privileged structure" for kinase inhibition. We utilize the crystal structure of ROCK-1 bound to Fasudil (PDB ID: 2ESM) .

-

Resolution: 1.70 Å (High precision).

-

Homology: Fasudil is a 5-isoquinoline-sulfonamide; our ligand is a 5-methoxy-7-carboxy-isoquinoline. The binding mode is expected to exploit the ATP-binding hinge region.

Preparation Steps

-

Import: Load PDB 2ESM into the workspace (e.g., Maestro or PyMOL).

-

Clean-up: Remove crystallographic waters (beyond 5Å of the active site), co-factors, and ions not involved in catalysis.

-

H-Bond Optimization: Optimize hydrogen bond networks (PropKa) at pH 7.0. This is crucial to set the correct tautomeric state of His133 and Asp160 (DFG motif).

-

Restrained Minimization: Apply OPLS4 force field minimization to relieve steric clashes while restraining heavy atoms (RMSD < 0.30 Å).

Protocol 2: Molecular Docking (Rigid Receptor)

Grid Generation

Define the active site box centered on the co-crystallized ligand (Fasudil).

-

Center: Centroid of the native ligand.

-

Size:

Å (Sufficient to accommodate the carboxylic acid tail). -

Constraints: Define a hydrogen bond constraint at the hinge region (residue Met156 ) to filter for kinase-specific binding modes.

Docking Parameters (Standard Precision vs. Extra Precision)

Run the docking using an Extra Precision (XP) scoring function to penalize false positives.

-

Ligand Sampling: Flexible (ring conformations, nitrogen inversion).

-

Post-Docking Minimization: Yes, number of poses = 5.

-

Scoring: Emodel (for pose selection) and GlideScore (for ranking).

Predicted Binding Mode

Based on the scaffold, the expected interaction map is visualized below. The 5-methoxy group likely occupies the hydrophobic pocket near the gatekeeper residue, while the 7-carboxylate may form salt bridges with lysine residues (e.g., Lys105) or interact with solvent.

Figure 2: Predicted interaction map of 5-Methoxyisoquinoline-7-carboxylic acid within the ROCK-1 ATP binding pocket.

Protocol 3: Molecular Dynamics (MD) Validation

Static docking often produces false positives. MD simulations are mandatory to verify the stability of the Ligand-Carboxylate interaction with Lys105.

System Setup

-

Solvent Model: TIP3P water box (Orthorhombic, 10Å buffer).

-

Neutralization: Add Na+ ions to neutralize the system charge (likely needed due to the anionic ligand).

-

Salt Concentration: 0.15 M NaCl (physiological).

Simulation Protocol (Desmond/GROMACS)

-

Relaxation: NVT ensemble (Brownian dynamics) for 100 ps at 10 K (restrained).

-

Equilibration: NPT ensemble for 12 ns (gradual release of restraints).

-

Production Run: 100 ns, 300 K, 1.01325 bar.

-

Time Step: 2.0 fs (with SHAKE algorithm for H-bonds).

Analysis Metrics

-

RMSD (Root Mean Square Deviation): A stable ligand should have an RMSD fluctuation < 2.0 Å relative to the protein backbone.

-

H-Bond Occupancy: Calculate the % of simulation time the Met156 H-bond exists. >60% occupancy indicates a potent binder.

ADMET Profiling (In Silico)

Using QSAR models (e.g., SwissADME or QikProp), we predict the "drug-likeness" of the compound.

| ADMET Parameter | Prediction | Interpretation |

| Solubility (logS) | -3.1 (Moderately Soluble) | The carboxylate group significantly aids solubility compared to pure isoquinolines. |

| BBB Permeability | Low | The charged carboxylate ( |

| CYP Inhibition | CYP2D6 (Potential) | Isoquinolines can be substrates/inhibitors of CYP2D6; requires experimental check. |

| hERG Inhibition | Low Risk | Lack of basic amine tail reduces hERG liability common in kinase inhibitors. |

References

-

Protein Data Bank (PDB). Crystal structure of the Rho-associated protein kinase 1 (ROCK1) bound to Fasudil (2ESM). [Link]

-

SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

-

Schrödinger. Glide: A complete solution for ligand-receptor docking. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12705997 (Related Isoquinoline Derivative). [Link]

-

Journal of Medicinal Chemistry. Structure-Based Design of Novel Rho-Kinase Inhibitors. (Example of methodology grounding). [Link]

Methodological & Application

Analytical Methods for Quantifying 5-Methoxyisoquinoline-7-carboxylic acid

Content Type: Application Note & Protocol Guide Target Audience: Pharmaceutical Researchers, Analytical Chemists, Process Development Scientists[1]

Executive Summary & Molecule Profile[1]

5-Methoxyisoquinoline-7-carboxylic acid (CAS: 2708282-27-1) is a critical heterocyclic building block, often utilized in the synthesis of P2X7 antagonists, kinase inhibitors, and complex alkaloids.[1] Its amphoteric nature—possessing both a basic isoquinoline nitrogen and an acidic carboxyl group—presents specific chromatographic challenges, notably peak tailing and pH-dependent solubility.

This guide provides two distinct, validated workflows:

-

HPLC-UV: For raw material assay, purity profiling, and synthetic process monitoring.

-

LC-MS/MS: For trace impurity analysis or pharmacokinetic (PK) quantification in biological matrices.

Physicochemical Profile (Critical for Method Development)

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | C₁₁H₉NO₃ | [M+H]⁺ = 204.06 Da |

| Molecular Weight | 203.19 g/mol | Suitable for ESI+ MS detection.[1] |

| pKa (Calculated) | Acidic (COOH): ~3.8 - 4.2Basic (N-Isoq): ~5.2 - 5.6 | Zwitterionic region: pH 4.2–5.2.Method Choice: Operate at pH < 3.0 (Cationic form) or pH > 7.5 (Anionic form) to ensure single ionization state.[1] |

| LogP | ~1.5 - 2.0 (Estimated) | Moderate lipophilicity; suitable for Reverse Phase (RP) chromatography. |

| UV Maxima | ~220 nm, ~254 nm, ~310 nm | Strong absorbance at 254 nm due to conjugated isoquinoline system. |

| Solubility | DMSO (High), MeOH (Moderate), Water (pH-dependent) | Stock Prep: Dissolve in DMSO. Dilute with MeOH/Water. Avoid neutral water for stock. |

Analytical Decision Tree

The following flowchart illustrates the logic for selecting the appropriate sample preparation and analytical method based on your specific application.

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample origin and sensitivity requirements.

Protocol 1: HPLC-UV (Purity & Assay)[1]

Application: Quality control of incoming raw material (CAS 2708282-27-1) or monitoring reaction completion.[1] Rationale: Acidic mobile phase is selected to protonate the carboxylic acid (neutralizing it) and protonate the nitrogen (cationic). This prevents mixed-mode interactions and zwitterionic behavior, resulting in sharp peaks.

Chromatographic Conditions

-

System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18 .

-

Why: These columns are end-capped to reduce silanol interactions with the basic isoquinoline nitrogen.[1]

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Note: TFA acts as an ion-pairing agent, improving peak shape for basic heterocycles better than formic acid.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 35°C.

-

Detection: UV at 254 nm (primary) and 220 nm (secondary).

-

Injection Volume: 5–10 µL.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold |

| 2.0 | 5 | Isocratic Elution (Polar impurities) |

| 12.0 | 90 | Linear Gradient |

| 15.0 | 90 | Wash |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | End |

Sample Preparation (Standard)

-

Stock Solution: Weigh 10 mg of 5-Methoxyisoquinoline-7-carboxylic acid into a 10 mL volumetric flask. Dissolve in 100% DMSO . (Conc: 1 mg/mL).

-

Working Standard: Dilute the stock 1:10 with 50:50 Water:Acetonitrile .

-

Caution: Do not dilute directly into 100% water, as the compound may precipitate due to the carboxylic acid's low solubility at neutral pH.

-

Protocol 2: LC-MS/MS (Trace & Bioanalysis)[1]

Application: Pharmacokinetic studies or detecting trace levels of the intermediate in final drug products. Rationale: TFA suppresses MS ionization. Therefore, Formic Acid is used.[2] A C18 column with high carbon load or a Phenyl-Hexyl column is recommended to retain the polar, protonated molecule.

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Precursor Ion: [M+H]⁺ = 204.1 m/z .

-

MRM Transitions (Optimization Required):

-

Quantifier: 204.1 → 186.1 (Loss of H₂O from COOH).

-

Qualifier: 204.1 → 160.1 (Loss of CO₂).

-

Qualifier: 204.1 → 133.1 (Ring fragmentation/Loss of HCN).

-

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

Chromatographic Conditions (LC-MS)

-

Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm).

-

Why: Charged Surface Hybrid (CSH) technology provides superior peak shape for basic compounds in low ionic strength mobile phases (like formic acid).

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Bioanalytical Extraction (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL centrifuge tube.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Isoquinoline-7-carboxylic acid or a deuterated analog).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Inject 2–5 µL of the clear supernatant directly.

Method Validation & Troubleshooting

Validation Parameters (ICH Q2(R1))

-

Linearity: Establish a 5-point calibration curve.

-

HPLC Range: 10 µg/mL – 500 µg/mL.

-

LC-MS Range: 1 ng/mL – 1000 ng/mL.

-

-

Precision: %RSD should be < 2.0% for HPLC and < 15% for LC-MS (at LLOQ).

-

Accuracy: Recovery should be within 98–102% (HPLC) or 85–115% (LC-MS).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction between Isoquinoline N and silanols. | 1. Add 0.1% TFA (HPLC only).2. Switch to a "Base Deactivated" column (e.g., CSH or XBridge).3. Increase buffer concentration (e.g., 10mM Ammonium Formate). |

| Split Peaks | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase conditions (e.g., 5-10% ACN in Water). Avoid injecting 100% DMSO. |

| Low Retention | Compound is too polar in ionized form. | 1. Use a Phenyl-Hexyl column to engage pi-pi stacking with the isoquinoline ring.2. Lower the initial organic % to 0-2%.[1] |

| Carryover | Adsorption to injector needle. | Use a needle wash with high organic content (e.g., 50:50 MeOH:ACN + 0.1% Formic Acid). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13754283, 5-Methoxyisoquinoline.[3] Retrieved from [Link]

-

Waters Corporation. Charged Surface Hybrid (CSH) Technology for Basic Compounds. Application Note. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

The Strategic Application of 5-Methoxyisoquinoline-7-carboxylic Acid in Modern Drug Synthesis

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling precise interactions with biological targets. Within this class of compounds, 5-methoxyisoquinoline-7-carboxylic acid emerges as a highly versatile intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this valuable building block. We will explore the rationale behind its application, provide detailed protocols for its conversion into therapeutically relevant amides, and discuss methods for purification and characterization.

The Rationale for 5-Methoxyisoquinoline-7-carboxylic Acid in Drug Design

The unique substitution pattern of 5-methoxyisoquinoline-7-carboxylic acid offers several advantages in the design of bioactive molecules, especially kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4]

The methoxy group at the 5-position can significantly influence a molecule's properties. It is a non-lipophilic substituent that can enhance ligand-protein binding and improve physicochemical properties.[5][6][7] The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals interactions within the often-hydrophobic ATP binding pocket of kinases.[5] Furthermore, the position of the methoxy group can direct the molecule's orientation within the binding site, contributing to selectivity.

The carboxylic acid at the 7-position serves as a crucial synthetic handle for introducing diversity into the molecular scaffold. This functional group can be readily converted into a wide array of other functionalities, most commonly amides, through well-established coupling reactions.[8][9] This allows for the exploration of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The resulting carboxamide moiety can also participate in crucial hydrogen bonding interactions with the kinase hinge region, a common binding motif for many kinase inhibitors.[4]

Application in the Synthesis of a Representative Kinase Inhibitor

To illustrate the utility of 5-methoxyisoquinoline-7-carboxylic acid, we present a representative protocol for the synthesis of a hypothetical kinase inhibitor, N-(3-aminosulfonylphenyl)-5-methoxyisoquinoline-7-carboxamide. This target molecule incorporates the key isoquinoline core and a sulfonamide-containing aniline, a common feature in many kinase inhibitors designed to interact with the solvent-exposed region of the active site.

Experimental Protocols

PART 1: Activation of 5-Methoxyisoquinoline-7-carboxylic Acid

The first step in the synthesis of the target amide is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A common and effective method is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride.[10]

Materials:

-

5-Methoxyisoquinoline-7-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

In a clean, dry round-bottom flask, suspend 5-methoxyisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid).

-

With gentle stirring, add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Fit the flask with a reflux condenser and a drying tube containing calcium chloride.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude 5-methoxyisoquinoline-7-carbonyl chloride is a solid and can be used in the next step without further purification.

PART 2: Amide Bond Formation

The activated acyl chloride is then reacted with the desired amine to form the final amide product. The use of a non-nucleophilic base, such as triethylamine, is recommended to quench the HCl generated during the reaction.[9]

Materials:

-

Crude 5-methoxyisoquinoline-7-carbonyl chloride

-

3-Aminobenzenesulfonamide

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 3-aminobenzenesulfonamide (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 5-methoxyisoquinoline-7-carbonyl chloride from the previous step in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification by Recrystallization

Aromatic carboxylic acids and their derivatives can often be effectively purified by recrystallization.[11][12][13]

Solvent Selection:

-

A suitable solvent system for recrystallization should dissolve the compound at elevated temperatures but have low solubility at room temperature or below.

-

Common solvents for compounds of this type include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[12]

General Procedure:

-

Dissolve the crude product in a minimal amount of hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Characterization Data

| Technique | Expected Observations for the Hypothetical Product |

| ¹H NMR | Aromatic protons of the isoquinoline and phenyl rings, singlet for the methoxy group, and signals for the amide and sulfonamide protons. |

| ¹³C NMR | Carbons of the aromatic rings, methoxy carbon, and the amide carbonyl carbon.[14][15] |

| HPLC | A single major peak indicating the purity of the compound.[16][17] |

| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product.[14] |

Visualizing the Workflow

Caption: Synthetic workflow for the preparation of a representative kinase inhibitor.

Conclusion

5-Methoxyisoquinoline-7-carboxylic acid is a strategically important intermediate for the synthesis of complex molecules in drug discovery. Its unique substitution pattern provides a foundation for creating potent and selective inhibitors of various biological targets, particularly protein kinases. The protocols outlined in this application note provide a solid framework for researchers to utilize this versatile building block in their own drug development programs. The straightforward conversion of the carboxylic acid to amides allows for rapid diversification and optimization of lead compounds, accelerating the discovery of new therapeutic agents.

References

-

MDPI. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available from: [Link].

- Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

- Google Patents. US8492583B2 - Process for purification of aromatic carboxylic acids.

-

Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link].

-

ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Available from: [Link].

-

PubMed. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Available from: [Link].

- Google Patents. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.

-

SciELO. Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Available from: [Link].

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link].

-

NIH. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Available from: [Link].

-

RSC Publishing. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Available from: [Link].

-

ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus | Request PDF. Available from: [Link].

-

International Journal of Pharmaceutical Sciences. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available from: [Link].

-

MDPI. Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Available from: [Link].

-

ChemMedChem. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link].

-

NIH. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Available from: [Link].

-

RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link].

-

ResearchGate. Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Available from: [Link].

-

MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available from: [Link].

-

MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link].

-

ResearchGate. Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Available from: [Link].

-

ACS Omega. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available from: [Link].

-

Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. Available from: [Link].

-

Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link].

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available from: [Link].

-

Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link].

-

PubMed. The role of the methoxy group in approved drugs. Available from: [Link].

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link].

-

MDPI. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Available from: [Link].

-

ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. Available from: [Link].

-

Andrew G Myers Research Group - Harvard University. A Versatile Synthesis of Substituted Isoquinolines. Available from: [Link].

-

YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [mdpi.com]

- 4. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies | MDPI [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hepatochem.com [hepatochem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Ex Vivo and In Vivo Study of Some Isoquinoline Precursors | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

refining the synthesis protocol for higher purity of 5-Methoxyisoquinoline-7-carboxylic acid

Welcome to the dedicated technical support guide for the synthesis and purification of 5-Methoxyisoquinoline-7-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to refine their synthetic protocols to achieve higher purity and consistent yields. We will address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 5-methoxyisoquinoline core structure?

A1: The isoquinoline core is a privileged scaffold in medicinal chemistry. Several named reactions are classically employed for its synthesis. The most relevant for this particular substitution pattern include:

-

The Pomeranz-Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzaldehyde-derived aminoacetal. It is a robust method, but can be sensitive to the electronic nature of the substituents on the aromatic ring. Modifications, such as the Pomeranz–Fritsch–Bobbitt cyclization, are often used to improve yields and accommodate a wider range of functional groups.[1][2][3]

-

The Bischler-Napieralski Reaction: This route involves the cyclization of a β-arylethylamide using a dehydrating agent (e.g., P₂O₅, POCl₃), followed by oxidation to form the isoquinoline. A common side reaction is the formation of styrene byproducts, which can complicate purification.[4]

-

The Pfitzinger Reaction: While primarily used for quinoline synthesis, variations of the Pfitzinger reaction can be adapted to produce isoquinoline derivatives from appropriate starting materials.[5]

The choice of route often depends on the availability and complexity of the starting materials and the desired substitution pattern. For 5-Methoxyisoquinoline-7-carboxylic acid, a strategy based on the Pomeranz-Fritsch reaction is often preferred due to its convergence and adaptability.[6]

Q2: Why is achieving high purity for this compound challenging?

A2: High purity is critical for downstream applications, particularly in drug development. The challenges in purifying 5-Methoxyisoquinoline-7-carboxylic acid often stem from:

-

Formation of Regioisomers: If the precursors are not appropriately substituted, cyclization can occur at different positions on the aromatic ring, leading to isomeric impurities that are difficult to separate due to similar physical properties.

-

Incomplete Cyclization or Hydrolysis: Failure to drive the reaction to completion can leave starting materials or stable intermediates in the crude product.

-

Side-Reaction Products: Depending on the synthetic route, byproducts can form. For instance, harsh acidic conditions can sometimes lead to demethylation of the methoxy group.

-

Poor Crystallinity: The final compound may initially precipitate as an oil or an amorphous solid, making purification by recrystallization difficult without careful solvent screening.

Q3: What analytical techniques are essential for monitoring reaction progress and assessing final purity?

A3: A combination of techniques is crucial for robust process control:

-

Thin-Layer Chromatography (TLC): The primary tool for monitoring the consumption of starting materials and the formation of the product in real-time.

-

High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of purity. A well-developed HPLC method can resolve the target compound from starting materials, intermediates, and byproducts, allowing for accurate purity assessment (e.g., >99.5%).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and key intermediates. It is also highly effective at identifying and quantifying impurities if their structures are known.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low yield in the Pomeranz-Fritsch cyclization step.

-

Potential Cause A: Insufficiently acidic conditions. The electrophilic aromatic substitution required for ring closure is acid-catalyzed. The nucleophilicity of the benzene ring, which is activated by the methoxy group, must be sufficient to react.

-

Solution: Ensure the acid catalyst is of high quality and sufficient concentration. While 20% aqueous HCl is sometimes used, stronger acids like trifluoroacetic acid (TFA) or perchloric acid (HClO₄) may be required for less activated systems.[6] Systematically screen acid strength and reaction temperature to find the optimal balance between reaction rate and potential degradation.

-

-

Potential Cause B: Degradation of the aminoacetal precursor. Aminoacetals can be sensitive to strong acids and high temperatures over prolonged periods.

-

Solution: Monitor the reaction by TLC or HPLC. If starting material disappears but the product does not form in stoichiometric amounts, degradation may be occurring. Consider running the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.

-

-

Potential Cause C: Water content. While some aqueous acid is used, excess water can sometimes hinder the reaction.

-

Solution: If using a non-aqueous acid catalyst like TFA, ensure all glassware and reagents are scrupulously dried.

-

Problem 2: The final product is an oil or amorphous solid and will not crystallize.

-

Potential Cause A: Residual solvent. Solvents used in the workup (e.g., ethyl acetate, dichloromethane) can become trapped in the product, inhibiting crystallization.

-

Solution: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating, before attempting crystallization.

-

-

Potential Cause B: Impurities. Even small amounts of impurities can disrupt the crystal lattice, preventing crystallization.

-

Solution: First, attempt to purify the material using column chromatography to remove major impurities. For the purified oil, perform a systematic recrystallization screen using a wide range of solvent systems (see table below). Techniques like trituration (stirring the oil with a non-solvent) or slow evaporation can induce crystallization.

-

-

Potential Cause C: Polymorphism. The compound may exist in multiple crystalline forms (polymorphs), some of which are more stable and easier to crystallize than others.[7]

-

Solution: Seeding the supersaturated solution with a tiny crystal of a previously obtained batch can be highly effective. Varying the crystallization temperature (e.g., room temperature vs. 4°C vs. -20°C) can favor the formation of different polymorphs.

-

Problem 3: HPLC analysis shows a persistent impurity with a similar retention time.

-

Potential Cause A: Regioisomer formation. If the synthesis strategy allows for it, a regioisomeric impurity may have formed.

-

Solution: This is a fundamental issue that must be addressed by redesigning the synthesis to be regioselective. Ensure your starting materials have the correct substitution pattern to direct the cyclization unambiguously. If the isomer is already present, preparative HPLC may be the only viable method for separation.

-

-

Potential Cause B: Demethylated impurity. The 5-methoxy group can be cleaved under harsh acidic conditions, leading to the corresponding 5-hydroxyisoquinoline-7-carboxylic acid.

-

Solution: This impurity is more polar and acidic. It can often be removed by adjusting the pH during an aqueous workup. For instance, carefully neutralizing the acidic solution may cause the desired carboxylic acid to precipitate while the more acidic phenol-acid remains in solution. Alternatively, modify the reaction conditions to use a milder acid or lower temperature.

-

Problem 4: The carboxylic acid functionalization step (e.g., hydrolysis of an ester) is incomplete.

-

Potential Cause A: Insufficient hydrolysis conditions. The ester group may be sterically hindered or electronically deactivated, requiring more forcing conditions for complete saponification.

-

Potential Cause B: Product precipitation. The sodium or potassium salt of the carboxylic acid product may be insoluble in the reaction mixture, precipitating out and preventing the reaction from going to completion.

-

Solution: Add more solvent or a co-solvent (e.g., water) to keep the carboxylate salt dissolved throughout the reaction. Vigorous stirring is also essential.

-

Illustrative Workflows and Data

Troubleshooting Workflow for Low Purity

Caption: Troubleshooting workflow for purity issues.

General Synthesis Pathway

Caption: A generalized synthetic pathway.

Table 1: Recommended Recrystallization Solvents for Screening

| Solvent Class | Primary Solvent | Co-Solvent (for antisolvent or solubility modulation) | Target Polarity |

| Alcohols | Ethanol, Isopropanol | Water, Heptane | Polar |

| Esters | Ethyl Acetate | Hexanes, Heptane | Medium |

| Ketones | Acetone | Water, Toluene | Polar |

| Ethers | Tetrahydrofuran (THF) | Heptane | Medium |

| Aprotic Polar | Acetonitrile | Water, Isopropanol | Polar |

| Acids | Acetic Acid | Water | Highly Polar |

Detailed Experimental Protocol: Pomeranz-Fritsch-Bobbitt Approach

Disclaimer: This protocol is illustrative. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Step 1: Synthesis of N-(3-formyl-4-methoxybenzyl)aminoacetaldehyde diethyl acetal

-

To a solution of 3-formyl-4-methoxybenzaldehyde (1 eq) in methanol, add aminoacetaldehyde diethyl acetal (1.1 eq).

-

Stir the mixture at room temperature for 2 hours to form the imine intermediate.

-

Cool the reaction to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Cyclization to Ethyl 5-Methoxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

-

Dissolve the product from Step 1 (1 eq) in ethanol.

-

Add a solution of 20% aqueous hydrochloric acid (HCl).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[6]

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (DCM) (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate.

-

The crude product is purified by silica gel column chromatography to yield the tetrahydroisoquinoline intermediate.

Step 3: Aromatization and Hydrolysis

-

Dissolve the tetrahydroisoquinoline from Step 2 (1 eq) in a suitable solvent like toluene.

-

Add an oxidizing agent such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) and heat to reflux.

-

After aromatization is complete (monitored by TLC/HPLC), filter off the catalyst.

-